诺米安色林盐酸盐

描述

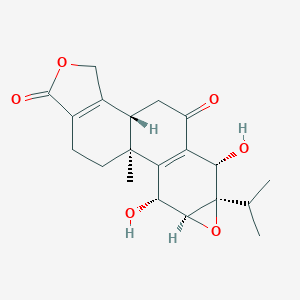

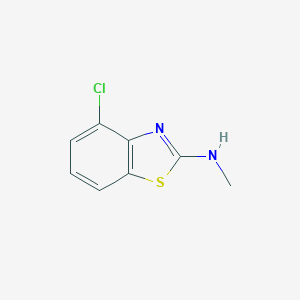

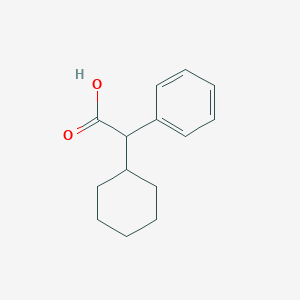

Normianserin Hydrochloride is a compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is the active metabolite of Miansein Hydrochloride, an antidepressant and a serotonin receptor antagonist.

Molecular Structure Analysis

The molecular structure of Normianserin Hydrochloride consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

Normianserin Hydrochloride is soluble in 0.01 and 0.1 M hydrochloric acid (HCl), acetate buffer pH 4.1 and 5.0, and phosphate buffer pH 6.8 . Its molecular weight is 286.8 g/mol .科学研究应用

Antidepressant

Mianserin Hydrochloride has been identified as a novel antidepressant . Its antidepressant activities were investigated and compared with those of amitriptyline, a commonly used antidepressant . The therapeutic efficacy of the two drugs appeared similar, but the incidence of side-effects was significantly higher with amitriptyline .

Treatment for Depressive Illness

Mianserin Hydrochloride has been used for the treatment of depressive illness and depression associated with anxiety . It combines antidepressant activity with a sedative effect and has an EEG and clinical activity profile similar to that of amitriptyline .

Fewer Side Effects

Mianserin Hydrochloride has been found to cause significantly fewer anticholinergic side effects than amitriptyline or imipramine . This makes it a more tolerable option for patients who are sensitive to the side effects of other antidepressants .

Antianxiety Activity

Mianserin Hydrochloride appears to have antianxiety activity . This has been evidenced by findings in studies comparing mianserin with diazepam . However, further studies will be needed to determine its role in mixed depression-anxiety syndromes relative to that of tricyclic derivatives such as doxepin or combinations of amitriptyline and perphenazine .

Safe for Elderly and Cardiovascular Patients

Mianserin Hydrochloride is well tolerated by the elderly and by patients with cardiovascular disease, including those recovering from a recent myocardial infarction . It does not appear to antagonise the action of adrenergic neurone blocking antihypertensive drugs or affect the anticoagulant action of phenprocoumon .

Negligible Anticholinergic Effects

The anticholinergic effects of Mianserin Hydrochloride in intact animals and in man are negligible compared with those of amitriptyline or cyproheptadine . Central anticholinergic effects in rats are absent, except at high dosages .

安全和危害

作用机制

Target of Action

Nor Mianserin Hydrochloride, also known as Normianserin Hydrochloride, primarily targets the Alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological and psychological processes.

Mode of Action

Nor Mianserin Hydrochloride acts as an antagonist at its primary targets . It blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors . This compound is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Nor Mianserin Hydrochloride primarily involve the serotonergic and noradrenergic neurotransmission systems . By acting as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, it increases serotonergic (5HT) and noradrenergic (NA) neurotransmission .

Pharmacokinetics

Nor Mianserin Hydrochloride is readily absorbed after oral administration, with peak plasma concentrations being attained 2 to 3 hours after ingestion . The terminal elimination half-life is significantly prolonged in the elderly, with a half-life of 9.6 + 1.9 (s.d.) hours in young subjects and 27 + 13.1 (s.d.) hours in the elderly . The apparent oral clearance is also significantly reduced in the elderly .

Result of Action

The molecular and cellular effects of Nor Mianserin Hydrochloride’s action primarily manifest as antidepressant activity. It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . Its effect is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems .

Action Environment

The action, efficacy, and stability of Nor Mianserin Hydrochloride can be influenced by various environmental factors. For instance, co-administration with drugs such as carbamazepine and phenobarbital can cause the body to metabolize Nor Mianserin Hydrochloride faster, potentially reducing its effects . Furthermore, it may enhance the sedative effects of drugs such as alcohol, anxiolytics, hypnotics, or antipsychotics when co-administered .

属性

IUPAC Name |

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJGBZBVKLKGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Mianserin Hydrochloride | |

CAS RN |

76134-77-5 | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76134-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)

![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)